molecular formula C12H14N2O2 B3074971 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one CAS No. 1024869-25-7

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one

Cat. No.: B3074971
CAS No.: 1024869-25-7
M. Wt: 218.25 g/mol
InChI Key: CCVFEHRZMGTCMR-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one (CAS 1024869-25-7) is a β-lactam derivative featuring a propanoyl chain linked to a 4-aminophenyl group, with a molecular formula of C 12 H 14 N 2 O 2 and a molecular weight of 218.25 g/mol . This compound serves as a crucial chemical building block in organic and medicinal chemistry research. The primary research applications of this compound are derived from its role as a key intermediate in synthesizing more complex molecules. Azetidin-2-one derivatives, in general, have been identified as having antimicrobial and anticancer potential . Specific derivatives have shown significant efficacy in studies against human breast cancer cell lines (MCF-7) . Furthermore, related 2-azetidinone derivatives are recognized in patented research as cholesterol absorption inhibitors for the investigation of hyperlipidaemic conditions . The presence of the 4-aminophenyl group is a valuable functional handle for further chemical modifications, making this compound a versatile precursor for constructing specialized chemical libraries and potential pharmaceutical intermediates . This product is offered with a high purity of 96% and requires storage at -20°C or, alternatively, in a cool, dark place at 2-8°C . It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-(4-aminophenyl)propanoyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16/h1-2,4-5H,3,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVFEHRZMGTCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one typically involves the reaction of 4-aminophenylpropanoic acid with azetidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols .

Scientific Research Applications

Chemistry

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.

Reaction Types

  • Oxidation: Can be oxidized to yield corresponding oxides.
  • Reduction: Reduced forms can be synthesized using agents like sodium borohydride.
  • Substitution: The aminophenyl group allows for substitution reactions with electrophiles.

Biological Research

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, influencing various biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer effects of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one on human cancer cell lines. Results indicated significant cytotoxicity against certain cancer types, suggesting potential therapeutic applications in oncology.

Pharmaceutical Applications

Due to its structural characteristics, this compound is being explored for its therapeutic potential in treating various diseases. Its role as an intermediate in drug synthesis positions it as a valuable candidate in pharmaceutical research.

Example: Drug Development

Research into selective estrogen receptor modulators (SERMs) has identified derivatives of azetidine compounds that include 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one as promising candidates for further development due to their ability to modulate estrogen receptors effectively.

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The azetidin-2-one core allows diverse substitutions, leading to distinct chemical and biological properties. Key analogs include:

Compound Name Substituents Key Structural Differences CAS Number Molecular Weight
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one Propanoyl-4-aminophenyl Reference compound 1024869-25-7 238.27
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one Propanoyl-4-nitrophenyl −NH₂ → −NO₂ 1024602-82-1 248.23
4-(4-Aminophenyl)-3-(2,4-dichlorophenoxy)-1-(4-ethoxyphenyl)azetidine-2-one (1f) 2,4-Dichlorophenoxy, 4-ethoxyphenyl Additional phenoxy and ethoxyphenyl groups - -
Ezetimibe 4-Fluorophenyl, 3-hydroxypropyl, 4-hydroxyphenyl Fluorinated and hydroxylated substituents 163222-33-1 409.42
4-(2-Aminophenoxy)azetidin-2-one 2-Aminophenoxy Aminophenoxy substitution 1909318-85-9 178.19

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 1-(3-(4-nitrophenyl)propanoyl)azetidin-2-one increases molecular polarity compared to the amino group, affecting solubility and reactivity .
  • Biological Relevance : Ezetimibe’s fluorophenyl and hydroxyl groups enhance its bioavailability and target specificity as a cholesterol absorption inhibitor .

Comparison :

  • Higher yields (87–95%) correlate with simpler substituents (e.g., phenoxy in 1g vs. naphthyloxy in 1h).
  • Melting points decrease with bulkier substituents (e.g., 1h: 160–162°C vs. 1f: 196–198°C) due to reduced crystal packing efficiency .
Target Compound vs. Nitro Analog
  • 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one: Sold as a solid (exact state unspecified), molecular weight 248.23, with applications in drug synthesis and materials science .
Pharmaceutical Relevance
  • Ezetimibe : Clinically used to lower cholesterol by inhibiting intestinal absorption. Its metabolites (e.g., hydroxylated derivatives) retain bioactivity .
  • 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one Derivatives: Used in anticonvulsant research.
Material Science
  • 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one: Serves as a precursor for polymers and agrochemicals due to its nitro group’s reactivity .
  • 4-(2-Aminophenoxy)azetidin-2-one: Explored in specialty chemicals and catalysis due to its aminophenoxy moiety .

Spectroscopic and Analytical Data

While spectral data for the target compound is lacking, analogs provide insights:

  • IR Spectroscopy: Azetidin-2-one carbonyl stretches appear near 1700–1750 cm⁻¹. Amino groups show N–H stretches at ~3300–3500 cm⁻¹ .
  • NMR: Typical signals include: ¹H-NMR: Azetidinone ring protons at δ 3.5–4.5 ppm; aromatic protons at δ 6.5–8.0 ppm . ¹³C-NMR: Carbonyl carbons at δ 165–175 ppm; aromatic carbons at δ 115–150 ppm .

Biological Activity

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula for 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is C12_{12}H14_{14}N2_2O2_2. The compound features an azetidinone ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group is particularly noteworthy, as it may enhance the compound's interaction with various biological targets.

Antimicrobial Activity

Research has indicated that 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one exhibits notable antimicrobial properties . It has been investigated for its potential to inhibit the growth of several pathogenic microorganisms.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.008
Escherichia coli0.046
Streptococcus pyogenes0.030

These findings suggest that the compound may be effective against Gram-positive bacteria, outperforming traditional antibiotics such as ampicillin.

Anticancer Activity

1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one has also been evaluated for its anticancer properties . Several studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Breast Cancer Cells

In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound showed significant antiproliferative effects at nanomolar concentrations. The results are summarized in Table 2.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-715.0Apoptosis induction
MDA-MB-23112.5Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

The biological activity of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one can be attributed to its ability to interact with specific enzymes and receptors within cells. It may modulate various signaling pathways that lead to cell death in cancerous cells while simultaneously inhibiting microbial growth.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It could interact with receptors associated with cancer cell proliferation, leading to reduced survival rates of malignant cells.

Q & A

Q. Table 1. Key Synthetic Parameters for Azetidin-2-one Derivatives

ParameterOptimization StrategyImpact on Yield/PurityReference
SolventEthanol (protic) vs. DMF (aprotic)Higher cyclization in DMF
CatalystThionyl chloride vs. ZnCl₂ZnCl₂ improves regioselectivity
TemperatureReflux (80°C) vs. RTRT favors slower, controlled reactions

Q. Table 2. Analytical Benchmarks for Structural Confirmation

TechniqueCritical ObservationsExample DataReference
¹³C NMRβ-lactam carbonyl at ~170–175 ppm173.2 ppm (C=O)
HRMS[M+H]⁺ = 265.1324 (calc.)265.1321 (obs.)
X-ray DiffractionDihedral angle of β-lactam ring12.5° (C3-C4-N1-C2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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